

# molecular structure and stereochemistry of ethyl maleate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on the Molecular Structure and Stereochemistry of **Ethyl Maleate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of **ethyl maleate** (CAS: 141-05-9). It details the structural features, stereoisomerism, and spectroscopic data essential for its unambiguous identification. Furthermore, this document outlines detailed experimental protocols for its characterization using standard analytical techniques.

## Molecular Structure

**Ethyl maleate** is an organic compound with the chemical formula  $C_8H_{12}O_4$ .<sup>[1][2]</sup> It is formally the diethyl ester of maleic acid.<sup>[1]</sup> The molecular structure consists of a four-carbon backbone containing a carbon-carbon double bond, with two ethyl ester functional groups attached to the carbons of the double bond.<sup>[2]</sup> The IUPAC name for **ethyl maleate** is diethyl (Z)-but-2-enedioate, which specifies its stereochemistry.<sup>[1]</sup>

Caption: 2D Molecular Structure of Diethyl Maleate.

## Bond Lengths and Angles

While a specific single-crystal X-ray diffraction study for **diethyl maleate** is not readily available in the literature, typical bond lengths can be inferred from established data for similar organic

functional groups.[3][4] These values provide a foundational understanding of the molecule's geometry.

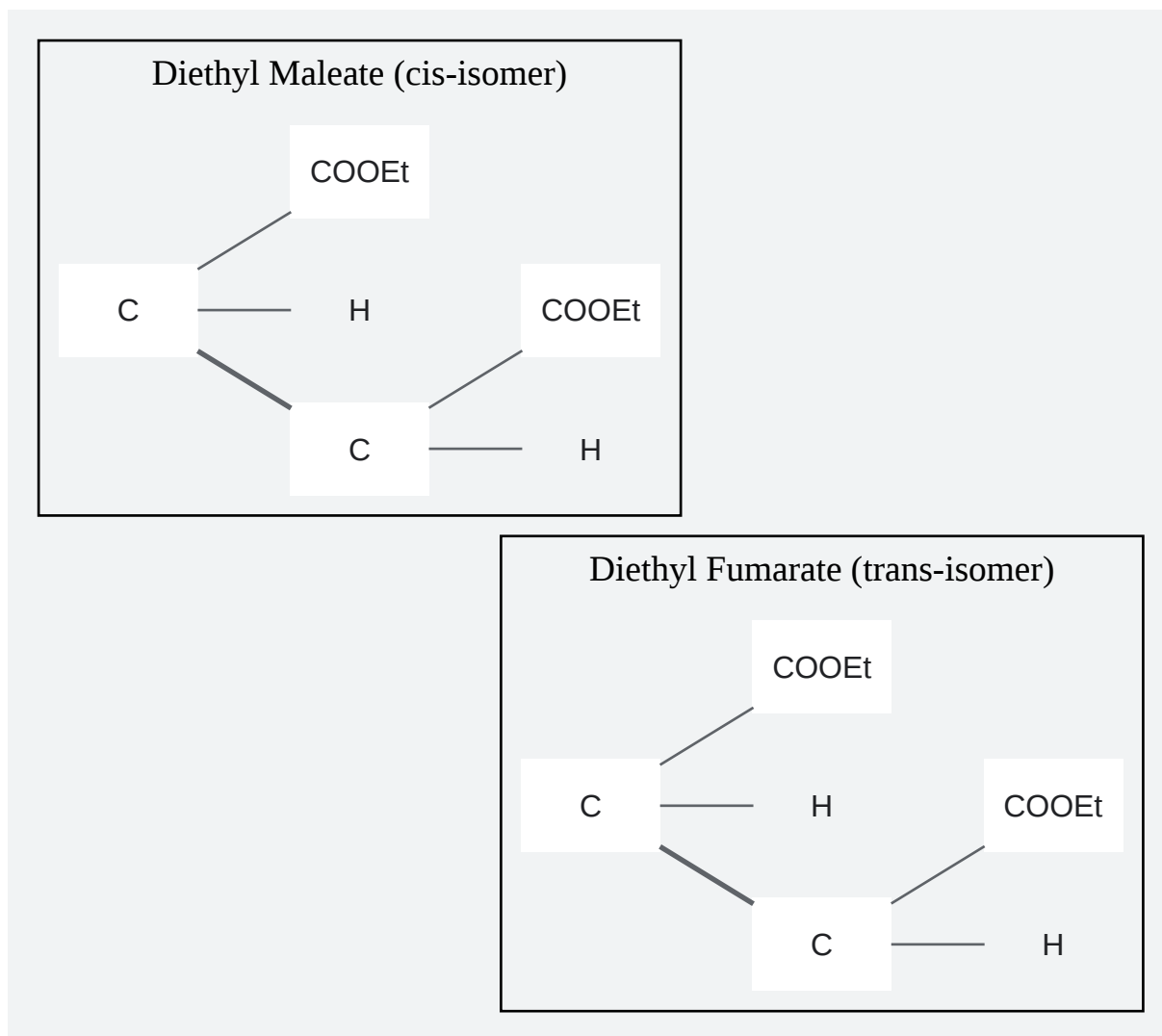
Bond Type	Hybridization	Typical Bond Length (Å)
C=C	sp <sup>2</sup> - sp <sup>2</sup>	1.34
C-C	sp <sup>2</sup> - sp <sup>2</sup>	1.47
C=O (ester)	sp <sup>2</sup> - sp <sup>2</sup>	1.21
C-O (ester)	sp <sup>2</sup> - sp <sup>3</sup>	1.34
O-C (ethyl)	sp <sup>2</sup> - sp <sup>3</sup>	1.45
C-C (ethyl)	sp <sup>3</sup> - sp <sup>3</sup>	1.54
C-H (vinyl)	sp <sup>2</sup> - s	1.09
C-H (aliphatic)	sp <sup>3</sup> - s	1.10

Note: Values are averaged from standard compilations and may vary slightly in the actual molecule.

## Stereochemistry

The defining stereochemical feature of **ethyl maleate** is the geometry around the carbon-carbon double bond. The presence of this double bond restricts free rotation, leading to the possibility of cis-trans isomerism (also known as geometric isomerism).[5]

**Ethyl maleate** is the cis (Z) isomer.[5] In this configuration, the two ethyl carboxylate groups are positioned on the same side of the plane defined by the double bond. Its diastereomer is diethyl fumarate, which is the trans (E) isomer, where the functional groups are on opposite sides.[5] This structural difference results in distinct physical properties and spectroscopic signatures for the two isomers.[5]



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Caption: Cis-Trans Isomerism in Diethyl But-2-enedioate.

## Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful and definitive techniques for the structural elucidation of **ethyl maleate** and for distinguishing it from its trans isomer, diethyl fumarate.[5]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical environment of the protons and carbons in **ethyl maleate** and fumarate are sufficiently different to be easily distinguished by NMR.[5]

Table 1:  $^1\text{H}$  NMR Spectral Data ( $\text{CDCl}_3$ )[5]

Compound	Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
Diethyl Maleate	<b>=CH</b>	<b>6.28</b>	<b>s</b>	<b>-</b>
	-O-CH <sub>2</sub> -	4.25	q	7.1
	-CH <sub>3</sub>	1.32	t	7.1
Diethyl Fumarate	<b>=CH</b>	<b>6.84</b>	<b>s</b>	<b>-</b>
	-O-CH <sub>2</sub> -	4.26	q	7.1
	-CH <sub>3</sub>	1.31	t	7.1

Key observation: The vinylic protons (=CH) of the cis-isomer (**diethyl maleate**) are significantly shielded (appear upfield) compared to the trans-isomer.[5]

Table 2:  $^{13}\text{C}$  NMR Spectral Data ( $\text{CDCl}_3$ )[5]

Compound	Assignment	Chemical Shift ( $\delta$ ) ppm
Diethyl Maleate	<b>C=O</b>	<b>165.4</b>
	=CH	129.5
	-O-CH <sub>2</sub> -	61.2
	-CH <sub>3</sub>	14.1
Diethyl Fumarate	C=O	165.1
	=CH	133.5
	-O-CH <sub>2</sub> -	61.1
	-CH <sub>3</sub>	14.1

Key observation: The vinylic carbons ( $=CH$ ) of the trans-isomer (diethyl fumarate) are deshielded and appear further downfield.<sup>[5]</sup>

## Infrared (IR) Spectroscopy

The most diagnostic IR absorption for differentiating the isomers is the out-of-plane  $=C-H$  bending vibration.<sup>[5]</sup>

Table 3: Key IR Absorption Frequencies (Liquid Film)<sup>[5]</sup>

Compound	Assignment	Absorption Frequency ( $cm^{-1}$ )	Intensity
Diethyl Maleate	<b>C=O stretch</b>	<b>1728</b>	<b>Strong</b>
	C=C stretch	1645	Medium
	C-O stretch	1270, 1175	Strong
	=C-H bend (cis)	~700	Medium
Diethyl Fumarate	C=O stretch	1725	Strong
	C=C stretch	1645	Medium
	C-O stretch	1295, 1160	Strong
	=C-H bend (trans)	~980	Strong

Key observation: The cis isomer shows a characteristic  $=C-H$  bend around  $700\text{ cm}^{-1}$ , whereas the trans isomer exhibits a strong band around  $980\text{ cm}^{-1}$ .<sup>[5]</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

### Protocol for $^1H$ and $^{13}C$ NMR Spectroscopy

This protocol outlines the steps for preparing a sample of **ethyl maleate** and acquiring high-resolution NMR spectra.

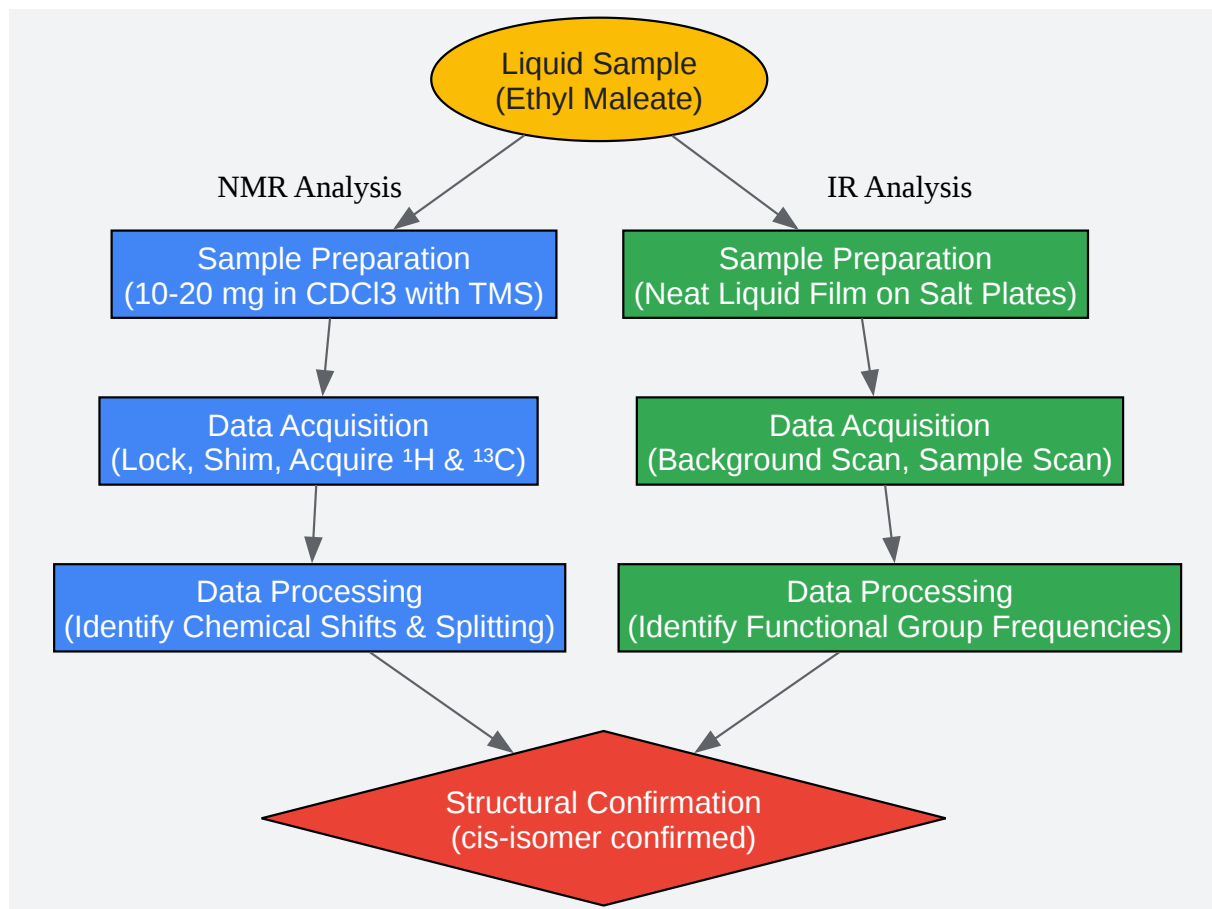
- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of the liquid **ethyl maleate** sample into a clean, dry vial.<sup>[5]</sup> For  $^{13}\text{C}$  NMR, a higher concentration of 30-50 mg may be beneficial.<sup>[5]</sup>
  - Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for chemical shift referencing.<sup>[5]</sup>
  - Gently swirl the vial to ensure a homogeneous solution.
  - Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.<sup>[5]</sup>
- Data Acquisition:
  - Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer (e.g., 400 or 500 MHz).<sup>[5]</sup>
  - Lock the spectrometer onto the deuterium signal of the solvent.<sup>[5]</sup>
  - Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical peaks.<sup>[5]</sup>
  - Acquire the  $^1\text{H}$  NMR spectrum, setting the spectral width to cover a range of at least 0-12 ppm.<sup>[5]</sup>
  - For the  $^{13}\text{C}$  NMR spectrum, acquire the data with proton decoupling to simplify the spectrum to singlets for each unique carbon.<sup>[5]</sup>

## Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of liquid **ethyl maleate** using the neat liquid film method, which is simple and avoids solvent interference.

- Sample Preparation (Neat Liquid Film):

- Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free from scratches.[\[6\]](#)
- Place one drop of the liquid **ethyl maleate** sample directly onto the surface of one salt plate.[\[5\]](#)
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[\[6\]](#)
- Data Acquisition:
  - Place the assembled salt plates into the sample holder of the FT-IR spectrometer.[\[5\]](#)
  - Acquire a background spectrum with the empty beam path to subtract interference from atmospheric CO<sub>2</sub> and water vapor.[\[7\]](#)
  - Acquire the sample spectrum over a typical range of 4000-600 cm<sup>-1</sup>.[\[5\]](#)[\[7\]](#)
  - Process the resulting data to generate a spectrum of absorbance or transmittance versus wavenumber (cm<sup>-1</sup>).[\[5\]](#)



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Caption: Logical workflow for the spectroscopic confirmation of **diethyl maleate**.

## Conclusion

The molecular structure of **ethyl maleate** is characterized by a cis or (Z)-configuration of its two ethyl ester groups across a carbon-carbon double bond. This stereochemistry is the primary feature that distinguishes it from its trans isomer, diethyl fumarate. The structural and stereochemical assignment can be definitively confirmed through a combination of <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy. The distinct chemical shifts of the vinylic protons and carbons, along with the unique position of the out-of-plane =C-H bending vibration in the IR spectrum,



provide an unambiguous analytical framework for its identification and quality assessment in research and industrial applications.

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- To cite this document: BenchChem. [molecular structure and stereochemistry of ethyl maleate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935775#molecular-structure-and-stereochemistry-of-ethyl-maleate]

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